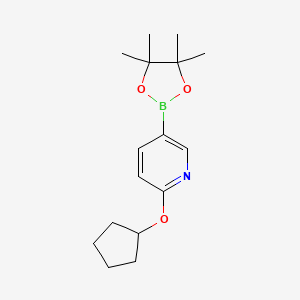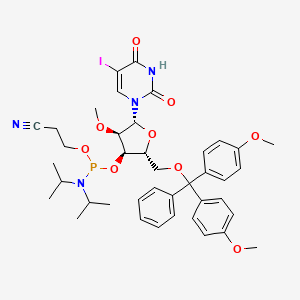![molecular formula C29H26N2O4 B13715832 (1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-O-Trityl-2,3’-anhydrothymidine is a nucleoside analogue that has garnered interest in the field of medicinal chemistry. This compound is characterized by the presence of a trityl group at the 5’ position and an anhydro linkage between the 2 and 3’ positions of thymidine. It is primarily used in research settings, particularly in the study of antiviral agents and nucleoside analogues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Trityl-2,3’-anhydrothymidine typically involves the protection of thymidine with a trityl group at the 5’ hydroxyl position. This is followed by mesylation at the 3’ hydroxyl position to form 5’-O-Trityl-3’-O-mesylthymidine. The mesylated intermediate is then treated with aqueous potassium hydroxide to induce the formation of the 2,3’-anhydrothymidine structure .
Industrial Production Methods
While specific industrial production methods for 5-O-Trityl-2,3’-anhydrothymidine are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of protective groups, mesylation, and subsequent cyclization to achieve the desired anhydro structure.
化学反应分析
Types of Reactions
5-O-Trityl-2,3’-anhydrothymidine undergoes various chemical reactions, including:
Substitution Reactions: The anhydro linkage can be opened under basic conditions, leading to the formation of different nucleoside analogues.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, potentially altering its biological activity.
Common Reagents and Conditions
Mesylation: Methanesulfonyl chloride in the presence of triethylamine is commonly used for mesylation.
Cyclization: Aqueous potassium hydroxide is used to induce cyclization and form the anhydro linkage.
Major Products
The major products formed from these reactions include various nucleoside analogues that can be further modified for specific research applications .
科学研究应用
5-O-Trityl-2,3’-anhydrothymidine has several scientific research applications:
Antiviral Research: It is used as a precursor in the synthesis of nucleoside analogues that inhibit viral replication, particularly in the study of HIV.
Chemical Biology: The compound is used to study the mechanisms of nucleoside analogues and their interactions with biological targets.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents by modifying its structure to enhance biological activity.
作用机制
The mechanism of action of 5-O-Trityl-2,3’-anhydrothymidine involves its conversion into active nucleoside analogues that inhibit viral enzymes, such as reverse transcriptase. By binding to these enzymes, the compound prevents the elongation of the viral RNA chain, thereby inhibiting viral replication .
相似化合物的比较
Similar Compounds
3’-O-Aminothymidine: Another nucleoside analogue used in antiviral research.
Zidovudine: A well-known antiviral agent that shares structural similarities with 5-O-Trityl-2,3’-anhydrothymidine.
Uniqueness
5-O-Trityl-2,3’-anhydrothymidine is unique due to its specific anhydro linkage and trityl protection, which provide distinct chemical properties and biological activities compared to other nucleoside analogues.
属性
分子式 |
C29H26N2O4 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C29H26N2O4/c1-20-18-31-26-17-24(35-28(31)30-27(20)32)25(34-26)19-33-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3/t24-,25+,26+/m0/s1 |
InChI 键 |
BNYSGZUWMUNZBM-JIMJEQGWSA-N |
手性 SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
规范 SMILES |
CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)


![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)

![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)





